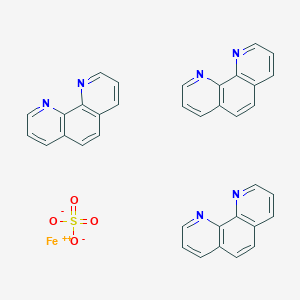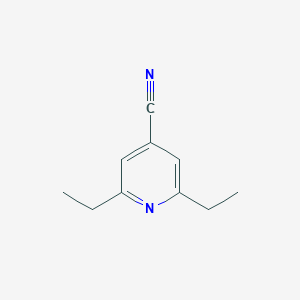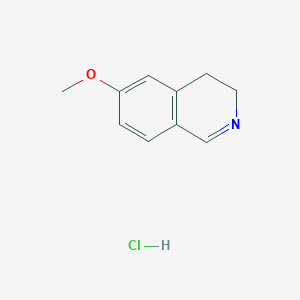
3,4-二氢异喹啉
概述
描述
3,4-Dihydroisoquinoline (3,4-DIQ) is an organic compound with a cyclic structure composed of seven atoms of carbon and nitrogen. It is an important intermediate in the synthesis of a variety of heterocyclic compounds and pharmaceuticals, and has been widely studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.
科学研究应用
电合成和制氢
3,4-二氢异喹啉 (DHIQ): 已被用于伴随制氢的电合成过程中。 研究表明,使用三维空心 CoNi 基微阵列电催化剂可以实现 DHIQ 的高选择性电合成 。此过程不仅产出增值产品,而且还能生产氢气,这是一种清洁能源。 Co 调制的电子环境对于提高四氢异喹啉间接电氧化过程中 DHIQ 的选择性至关重要 .
自由基清除
DHIQ 衍生物已被合成并测试其自由基清除活性。 这些化合物已使用各种测定方法进行评估,例如 DPPH、ABTS、超氧化物阴离子自由基和一氧化氮自由基测定 。 这些衍生物的自由基清除能力表明它们在与氧化应激相关的疾病治疗中的潜在应用 .
酶抑制
3,4-二氢异喹啉的衍生物已显示出对酶的抑制活性,例如 D-氨基酸氧化酶 (DAAO)、乙酰胆碱酯酶 (AChE) 和 丁酰胆碱酯酶 (BuChE) 。 这些酶参与了各种生理过程,它们的抑制在治疗阿尔茨海默病和其他神经退行性疾病等疾病方面可能是有益的 .
抗惊厥活性
已合成了一系列新型的带有杂环衍生物的 3,4-二氢异喹啉,并对其抗惊厥活性进行了评估。 它们已使用最大电休克 (MES) 和戊四氮 (PTZ) 诱导的惊厥测试进行测试 。 这些研究的结果可以为开发治疗癫痫和其他与惊厥相关的疾病的新疗法做出贡献 .
制药行业兴趣
3,4-二氢异喹啉衍生物因其多种生物学特性而引起了制药行业的兴趣。 据报道,它们表现出抗转移、抗炎、镇痛、抗心律失常、抗聚集、抗高血压和抗菌活性 。这些特性使它们成为开发新药物的宝贵候选者。
催化
DHIQ 的独特电子特性使其成为催化剂的候选者,特别是在需要选择性活化或转化分子的反应中。 它在电氧化过程中提高选择性的作用表明其在工业催化中的潜在应用<a aria-label="1: " data-citationid="079cdfb3-559a-444f-e994-a8d3cf74a78b-37" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s12274-
作用机制
Target of Action
3,4-Dihydroisoquinoline is a bioactive compound that has been found to target several biological entities. It has been identified as a potent and isoform-selective inhibitor of the aldo-keto reductase AKR1C3 , a key enzyme involved in both breast and prostate cancer . Additionally, it has shown antioomycete activity against the phytopathogen Pythium recalcitrans , suggesting its potential use in plant disease management.
Mode of Action
The mode of action of 3,4-Dihydroisoquinoline involves its interaction with its targets leading to significant changes. For instance, in the case of Pythium recalcitrans, the compound disrupts the biological membrane systems of the pathogen . In the context of AKR1C3 inhibition, the compound binds in an adjacent hydrophobic pocket of the enzyme .
Biochemical Pathways
The biochemical pathways affected by 3,4-Dihydroisoquinoline are primarily related to its targets. In the case of AKR1C3, the inhibition of this enzyme can affect the steroid hormone biosynthesis pathway, which plays a crucial role in the progression of hormone-dependent cancers . The disruption of the biological membrane systems of Pythium recalcitrans affects the pathogen’s survival and growth .
Pharmacokinetics
For instance, the introduction of substituents at the 3-position of 3,4-dihydroisoquinoline derivatives generally improves their biostability . This suggests that such modifications could enhance the compound’s absorption and distribution, while reducing its metabolism and excretion, thereby improving its bioavailability.
Result of Action
The result of 3,4-Dihydroisoquinoline’s action is primarily observed at the molecular and cellular levels. In the case of Pythium recalcitrans, the compound’s action leads to the disruption of the pathogen’s biological membrane systems, thereby inhibiting its growth . In the context of AKR1C3 inhibition, the compound’s action could potentially suppress the progression of hormone-dependent cancers .
Action Environment
The action of 3,4-Dihydroisoquinoline can be influenced by various environmental factors. For instance, the compound’s electrosynthesis, which involves the indirect electrooxidation process of tetrahydroisoquinoline, is significantly boosted in a Co-modulated electronic environment for Ni (II)/Ni (III) redox-looping in CoNi-LDH . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence of certain metals and their redox states .
未来方向
Research on 3,4-Dihydroisoquinoline and its derivatives continues to be a promising area in medicinal chemistry. For instance, new derivatives of 3,4-Dihydroisoquinoline have been synthesized and evaluated for their anticonvulsant activity . Furthermore, the electrosynthesis of 3,4-Dihydroisoquinoline has been explored, demonstrating the potential for obtaining both value-added products and hydrogen .
生化分析
Biochemical Properties
3,4-Dihydroisoquinoline can be used as a reactant to synthesize various compounds . It has been used in the production of drugs for treating cancer, HIV, Alzheimer’s disease, and more
Cellular Effects
It is known that it is an important precursor used in the production of drugs for treating various diseases . Therefore, it can be inferred that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the Co-modulated electronic environment for Ni (II)/Ni (III) redox-looping in CoNi-LDH is the main factor to boost the selectivity of 3,4-Dihydroisoquinoline for the indirect electrooxidation process of THIQ .
Temporal Effects in Laboratory Settings
It is known that it is an important precursor used in the production of drugs for treating various diseases .
属性
IUPAC Name |
3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSZCPBUWGZONP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186037 | |
| Record name | G 1616 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3230-65-7 | |
| Record name | 3,4-Dihydroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3230-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | G 1616 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003230657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydroisoquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | G 1616 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIHYDROISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K2ZCG3PSZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)-](/img/structure/B110429.png)


